6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that features a benzothiazole core substituted with a bromine atom and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine typically involves the alkylation of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol under reflux conditions for about an hour . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides can be added to the alkyne group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Addition: Products with the alkyne group converted to alkenes or alkanes.
Oxidation/Reduction: Products with altered oxidation states of the benzothiazole core.
Scientific Research Applications
6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, such as inhibiting bacterial growth by targeting bacterial enzymes or inducing apoptosis in cancer cells by interacting with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(prop-2-yn-1-yl)benzothiazole-6-carboxamide
- Benzothiazole derivatives : These include compounds with similar benzothiazole cores but different substituents, such as benzimidazole and benzoxazole derivatives .
Uniqueness
6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWJEHBDZIGQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493492 |
Source
|
Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64677-65-2 |
Source
|
Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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